molecular formula C16H18 B14152857 1,1'-Biphenyl, 2,2',4,4'-tetramethyl- CAS No. 3976-36-1

1,1'-Biphenyl, 2,2',4,4'-tetramethyl-

Cat. No.: B14152857
CAS No.: 3976-36-1
M. Wt: 210.31 g/mol
InChI Key: PZCRCGZQRHMEDY-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- is an organic compound with the molecular formula C16H18 and a molecular weight of 210.3141 g/mol . It is a derivative of biphenyl, where four methyl groups are substituted at the 2, 2’, 4, and 4’ positions. This compound is known for its unique structural properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- typically involves the alkylation of biphenyl with methyl groups. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

In an industrial setting, the production of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Biphenyl, 2,2’,4,4’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .

Properties

CAS No.

3976-36-1

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-2,4-dimethylbenzene

InChI

InChI=1S/C16H18/c1-11-5-7-15(13(3)9-11)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3

InChI Key

PZCRCGZQRHMEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C)C

Origin of Product

United States

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